molecular formula C7H12O2S B11720775 Methyl 3-(propylsulfanyl)prop-2-enoate

Methyl 3-(propylsulfanyl)prop-2-enoate

Cat. No.: B11720775
M. Wt: 160.24 g/mol
InChI Key: PFDBCMOLFGDPTM-UHFFFAOYSA-N
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Description

Methyl 3-(propylsulfanyl)prop-2-enoate: is an organic compound with the molecular formula C7H12O2S and a molecular weight of 160.24 g/mol . It is also known by its IUPAC name, methyl (E)-3-(propylthio)acrylate . This compound is characterized by the presence of a propylsulfanyl group attached to a prop-2-enoate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(propylsulfanyl)prop-2-enoate typically involves the reaction of methyl acrylate with propyl mercaptan under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the thiol group of propyl mercaptan attacks the electrophilic carbon-carbon double bond of methyl acrylate, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as distillation and recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(propylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-(propylsulfanyl)prop-2-enoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 3-(propylsulfanyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The propylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .

Comparison with Similar Compounds

Methyl 3-(propylsulfanyl)prop-2-enoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the balance of electronic and steric effects provided by the propylsulfanyl group, making it a valuable intermediate in various chemical transformations .

Properties

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

methyl 3-propylsulfanylprop-2-enoate

InChI

InChI=1S/C7H12O2S/c1-3-5-10-6-4-7(8)9-2/h4,6H,3,5H2,1-2H3

InChI Key

PFDBCMOLFGDPTM-UHFFFAOYSA-N

Canonical SMILES

CCCSC=CC(=O)OC

Origin of Product

United States

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